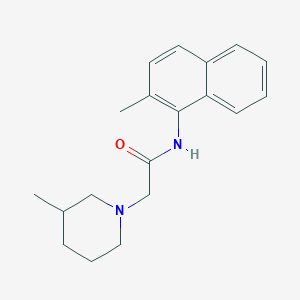
6-Bromo-2-(piperidin-3-yl)isoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(piperidin-3-yl)isoindolin-1-one is a chemical compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the isoindolinone ring and a piperidin-3-yl group attached to the nitrogen atom of the isoindolinone ring. It has a molecular formula of C13H15BrN2O and a molecular weight of 295.17 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one typically involves the reaction of 6-bromoisoindoline-1,3-dione with piperidine. The reaction is carried out in the presence of a suitable solvent, such as toluene, under reflux conditions. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(piperidin-3-yl)isoindolin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isoindolinone ring can undergo oxidation to form isoindoline-1,3-dione derivatives.
Reduction Reactions: The carbonyl group in the isoindolinone ring can be reduced to form isoindoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted isoindolinone derivatives.
Oxidation Reactions: Formation of isoindoline-1,3-dione derivatives.
Reduction Reactions: Formation of isoindoline derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-2-(piperidin-3-yl)isoindolin-1-one has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticonvulsant and anticancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving isoindolinone derivatives.
Industrial Applications: It is employed in the production of specialty chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby exerting anticonvulsant effects. Additionally, it may interact with cellular receptors involved in cell proliferation, leading to anticancer activity .
Comparación Con Compuestos Similares
6-Bromo-2-(piperidin-3-yl)isoindolin-1-one can be compared with other similar compounds, such as:
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound is a lenalidomide analog and is used in PROTAC research.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound is used in the treatment of sickle cell disease and β-thalassemia.
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound is used in the synthesis of pharmaceutical intermediates.
Propiedades
Fórmula molecular |
C13H15BrN2O |
|---|---|
Peso molecular |
295.17 g/mol |
Nombre IUPAC |
6-bromo-2-piperidin-3-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C13H15BrN2O/c14-10-4-3-9-8-16(13(17)12(9)6-10)11-2-1-5-15-7-11/h3-4,6,11,15H,1-2,5,7-8H2 |
Clave InChI |
CHSDGSHWTUEJHC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)N2CC3=C(C2=O)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11831689.png)
![(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decanyl)propan-2-yl)benzamide](/img/structure/B11831696.png)

![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-](/img/structure/B11831717.png)



![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)

![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)
![2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11831765.png)
![4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11831768.png)
![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)
